1,2-dimethyl-4-(4-nitrophenoxy)benzene
Overview
Description
1,2-dimethyl-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of two methyl groups and a nitrophenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-dimethyl-4-(4-nitrophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the reaction of 1,2-dimethylbenzene with 4-nitrophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 1,2-dimethylbenzene and 4-nitrophenol in a suitable solvent, such as dimethylformamide.
- Add potassium carbonate to the reaction mixture.
- Heat the mixture under reflux for several hours.
- After completion of the reaction, cool the mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other substituents.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1,2-dimethyl-4-(4-aminophenoxy)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1,2-dicarboxy-4-(4-nitrophenoxy)benzene.
Scientific Research Applications
1,2-dimethyl-4-(4-nitrophenoxy)benzene has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for potential use in drug development, particularly in the design of molecules with specific biological activities.
Chemical Sensors: Utilized in the development of chemical sensors due to its ability to interact with various analytes.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4-(4-nitrophenoxy)benzene depends on the specific application and reaction it is involved in. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately leading to the formation of an amino group. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-4-(4-aminophenoxy)benzene: Similar structure but with an amino group instead of a nitro group.
1,2-dimethyl-4-(4-chlorophenoxy)benzene: Contains a chlorine atom instead of a nitro group.
1,2-dimethyl-4-(4-methoxyphenoxy)benzene: Contains a methoxy group instead of a nitro group.
Uniqueness
1,2-dimethyl-4-(4-nitrophenoxy)benzene is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential applications. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
1,2-dimethyl-4-(4-nitrophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-3-6-14(9-11(10)2)18-13-7-4-12(5-8-13)15(16)17/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKGPSUQRUZROY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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